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Compound of Interest

Compound Name: m-Nitrobenzyl acetate

CAS No.: 21388-97-6

Cat. No.: B3188442

Get Quote

3-Nitrobenzyl acetate belongs to the class of nitroaromatic esters. While a seemingly simple

molecule, the presence and position of the nitro group on the benzyl ring impart unique

chemical properties that are of great interest to researchers. The electron-withdrawing nature of

the nitro group influences the reactivity of the aromatic ring and the benzylic position.

Perhaps most significantly, the nitro group can be readily reduced to an amine.[1] This

chemical transformation is the foundation for the use of nitrobenzyl groups as cleavable linkers

or "self-immolative" spacers in advanced drug delivery systems.[2] In such systems, a

therapeutic agent can be attached to the benzyl group, and the nitro moiety acts as a trigger.

Under specific biological conditions (e.g., the hypoxic environment of a tumor), the nitro group

is reduced, initiating a cascade that releases the active drug molecule.[2][3] Understanding the

synthesis and characterization of model compounds like 3-nitrobenzyl acetate is therefore a

foundational step for developing these sophisticated therapeutic strategies.
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A precise understanding of a compound's structure and physical characteristics is paramount

for its application in any research setting.

Molecular Identity
The core structure of 3-nitrobenzyl acetate consists of a benzyl acetate backbone with a nitro

group substituted at the meta-position (C3) of the benzene ring.

Diagram 1: Molecular Structure of 3-Nitrobenzyl Acetate

A 2D representation of 3-nitrobenzyl acetate.

Physicochemical Data
The following table summarizes the key quantitative properties of 3-nitrobenzyl acetate. These

values are critical for experimental design, including solvent selection, reaction temperature,

and safety considerations.

Property Value Source

CAS Number 21388-97-6 [4][5]

Molecular Formula C₉H₉NO₄ [4]

Molecular Weight 195.17 g/mol [4][5]

Exact Mass 195.053 g/mol [4]

Density 1.266 g/cm³ [4]

Boiling Point 302.2 °C at 760 mmHg [4]

Flash Point 139.5 °C [4]

Refractive Index 1.545 [4]

SMILES CC(=O)OCc1cccc([O-])c1 [4]
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The most direct and efficient method for preparing 3-nitrobenzyl acetate is the esterification of

3-nitrobenzyl alcohol. This approach is favored due to the commercial availability of the starting

alcohol and the high-yielding nature of acetylation reactions. Acetic anhydride is an excellent

acetylating agent, and a mild base like triethylamine (TEA) or pyridine is used to catalyze the

reaction and neutralize the acetic acid byproduct.

The choice of a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is

crucial to prevent side reactions with the highly reactive acetic anhydride. The reaction

proceeds readily at room temperature, making it an energy-efficient and easily controlled

process.

Diagram 2: Experimental Workflow for Synthesis
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1. Reagent Combination
- 3-Nitrobenzyl Alcohol

- Acetic Anhydride
- Triethylamine

- Dichloromethane (Solvent)

2. Reaction
- Stir at room temperature

- Monitor by TLC

Catalysis

3. Aqueous Workup
- Quench with H₂O

- Wash with aq. NaHCO₃

- Wash with Brine

Reaction Complete

4. Extraction
- Extract with DCM

5. Drying & Filtration
- Dry organic layer (Na₂SO₄)

- Filter

6. Purification
- Concentrate in vacuo

- Column Chromatography
  (Silica, Hexane/EtOAc)

Crude Product

7. Final Product
- 3-Nitrobenzyl Acetate

- Characterize (NMR, IR, MS)

Pure Product

Click to download full resolution via product page

A step-by-step workflow for the synthesis and purification of 3-nitrobenzyl acetate.
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Detailed Experimental Protocol
This protocol is a self-validating system; successful synthesis is confirmed by the analytical

data in the subsequent section.

Reagents and Materials:

3-Nitrobenzyl alcohol

Acetic anhydride

Triethylamine (TEA)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel (for chromatography)

Hexane and Ethyl Acetate (for chromatography)

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-nitrobenzyl

alcohol (1.0 eq) in anhydrous DCM.

Addition of Reagents: Cool the solution to 0 °C using an ice bath. Sequentially add

triethylamine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq). The use

of TEA is to quench the acetic acid formed during the reaction.

Reaction Execution: Remove the ice bath and allow the mixture to warm to room

temperature. Stir the reaction for 2-4 hours.
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Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the

starting alcohol spot is consumed.

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a

separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃

and then with brine. The bicarbonate wash is critical for removing any remaining acetic acid.

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil via flash column chromatography on silica gel,

using a hexane/ethyl acetate gradient as the eluent, to yield 3-nitrobenzyl acetate as a

yellow oil.[6]

Structural Elucidation and Spectroscopic Analysis
Confirmation of the molecular structure and assessment of purity are achieved through a

combination of spectroscopic methods. The data presented here represent the expected values

for a successfully synthesized sample.

¹H Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the number, connectivity, and chemical

environment of protons in the molecule.
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

8.25 - 8.15 m 2H Ar-H

Protons ortho to

the nitro group

are strongly

deshielded.

7.68 d 1H Ar-H

Aromatic proton

coupled to its

neighbor.

7.55 t 1H Ar-H

Aromatic proton

split into a triplet

by two adjacent

protons.

5.19 s 2H -CH₂-

Benzylic protons

adjacent to the

electron-

withdrawing

ester oxygen.

2.14 s 3H -CH₃

Protons of the

acetyl methyl

group.

(Data adapted

from similar

compounds and

spectral

databases).[6]

¹³C Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR identifies all unique carbon atoms in the structure.
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Chemical Shift (δ) ppm Assignment Rationale

170.7 C=O
Carbonyl carbon of the ester

group.

148.4 C-NO₂
Aromatic carbon directly

bonded to the nitro group.

138.1 Ar-C-CH₂ Quaternary aromatic carbon.

134.5 Ar-CH Aromatic methine carbon.

129.8 Ar-CH Aromatic methine carbon.

123.2 Ar-CH Aromatic methine carbon.

122.9 Ar-CH Aromatic methine carbon.

65.2 -CH₂- Benzylic carbon.

21.0 -CH₃ Acetyl methyl carbon.

(Data adapted from spectral

databases).[6]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule based on their

vibrational frequencies.

Wavenumber (cm⁻¹) Vibration Type Functional Group

~1736 C=O Stretch (strong) Ester Carbonyl

~1530 Asymmetric NO₂ Stretch Nitro Group

~1350 Symmetric NO₂ Stretch Nitro Group

~1192 C-O Stretch Ester Linkage

(Data sourced from literature).

[6]
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Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the compound and insights into its

fragmentation patterns, further confirming its identity.

Expected Molecular Ion (M⁺): For C₉H₉NO₄, the expected exact mass is [M]⁺ = 195.0531

Da. High-resolution mass spectrometry (HRMS) should confirm this value.

Key Fragmentation: A primary fragmentation pathway would involve the cleavage of the C-O

bond between the benzyl group and the acetate, leading to the formation of the stable 3-

nitrobenzyl cation at m/z = 136. This fragment is a strong indicator of the core structure.

Conclusion
3-Nitrobenzyl acetate serves as more than just a simple organic compound; it is a valuable tool

and model system for researchers in medicinal chemistry and materials science. This guide

has provided a detailed framework for its molecular structure, physicochemical properties,

synthesis, and comprehensive characterization. The protocols and data herein are designed to

be a reliable and authoritative resource, enabling scientists to confidently synthesize, identify,

and utilize this compound in their research endeavors, particularly in the development of

innovative, triggerable drug-delivery platforms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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